Zoniclezole
説明
Zoniclezole (佐尼氯唑) is a benzimidazole-derived anticonvulsant agent with the molecular formula C₁₂H₁₀ClN₃O·ClH and a molecular weight of 322.64 g/mol . Its chemical structure includes a 1,2-benzimidazole core substituted with a chlorine atom at position 5 and a 1-(1H-imidazol-1-yl)ethyl group at position 3 . The compound is classified under the HS 29349990 and SITC 51579 codes for international trade and is recognized by the U.S. FDA as an active pharmaceutical ingredient (API) with the NIH Compound ID 60745 .
This compound hydrochloride is primarily indicated for seizure disorders, functioning as a central nervous system (CNS) depressant through mechanisms likely involving GABA receptor modulation or sodium channel inhibition, though its exact pharmacodynamic profile remains understudied .
特性
IUPAC Name |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRARTVXMQOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869671 | |
| Record name | 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-20-2 | |
| Record name | Zoniclezole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZONICLEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
合成経路と反応条件: ゾニクレゾールの合成には、いくつかのステップが含まれます。一般的な方法の1つは、ヘキサン中のn-ブチルリチウムを-40℃で無水テトラヒドロフラン中のジイソプロピルアミンと反応させることです。 その後、他の試薬を加え、続く反応によって最終生成物が生成されます .
工業生産方法: ゾニクレゾールの工業生産方法は、公開されている文献では広く文書化されていません。合成は通常、純度と収率を確保するために、制御された条件下で、大規模な化学反応を含みます。
化学反応の分析
反応の種類: ゾニクレゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる生成物を生成することができます。
還元: 還元反応は、ゾニクレゾール内の官能基を変更することができます。
置換: ゾニクレゾールは、1つの官能基が別の官能基で置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、置換によってさまざまな置換アナログが生成される可能性があります .
4. 科学研究の用途
ゾニクレゾールは、いくつかの科学研究の用途があります。
化学: NMDA受容体拮抗作用を研究するためのモデル化合物として使用されます。
生物学: 神経活動と神経伝達への影響について調査されています。
医学: 主にてんかんやその他の神経系疾患の治療における可能性について研究されています。
科学的研究の応用
Zoniclezole has several scientific research applications:
Chemistry: Used as a model compound to study NMDA receptor antagonism.
Biology: Investigated for its effects on neuronal activity and neurotransmission.
Medicine: Primarily researched for its potential in treating epilepsy and other nervous system disorders.
Industry: Potential applications in the development of new anticonvulsant drugs
作用機序
ゾニクレゾールは、グルタミン酸受容体の一種であるNMDA受容体を拮抗することによってその効果を発揮します。この阻害は、神経細胞へのカルシウムイオンの過剰流入を阻止し、これは興奮毒性と神経細胞の損傷に関連しています。 この経路を遮断することにより、ゾニクレゾールは神経活動の安定化に役立ち、発作の発生を減らすことができます .
類似の化合物:
ケタミン: 麻酔薬および抗うつ薬としての特性のために使用される別のNMDA受容体拮抗薬。
メマンチン: アルツハイマー病の治療に使用され、NMDA受容体も標的としています。
ジゾシルピン(MK-801): 研究で使用される強力なNMDA受容体拮抗薬。
独自性: ゾニクレゾールは、その特定の構造と水溶性により独特であり、他のNMDA受容体拮抗薬と比較して、バイオアベイラビリティと投与の容易さという点で利点を提供する可能性があります .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Benzimidazole Derivatives
Benzimidazole-based drugs share a fused benzene-imidazole ring system, which confers metabolic stability and bioavailability. Key comparisons include:
| Compound | Molecular Formula | Key Substituents | Primary Indication | Mechanism of Action |
|---|---|---|---|---|
| Zoniclezole | C₁₂H₁₀ClN₃O·ClH | 5-Cl, 3-(1H-imidazol-1-yl)ethyl | Anticonvulsant | GABA modulation (proposed) |
| Albendazole | C₁₂H₁₅N₃O₂S | 5-(Propylthio)-1H-benzimidazol-2-yl | Anthelmintic | Microtubule disruption |
| Omeprazole | C₁₇H₁₉N₃O₃S | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] | Proton-pump inhibitor | H+/K+ ATPase inhibition |
Key Insight : Unlike albendazole or omeprazole, this compound lacks sulfur-containing groups, which may reduce off-target interactions but limit its spectrum of activity .
Benzisoxazole Derivatives
Benzisoxazole scaffolds (e.g., risperidone ) exhibit neuroleptic and anticonvulsant properties. Comparative
| Compound | Structure | Bioactivity Highlights | Clinical Use |
|---|---|---|---|
| This compound | Benzimidazole core | Anticonvulsant (FDA-approved) | Seizure disorders |
| Benzisoxazole | C₇H₅NO (fused benzene-isoxazole) | Antipsychotic, anti-inflammatory [6] | Schizophrenia, epilepsy |
Structural Advantage : this compound’s imidazole side chain enhances CNS penetration compared to benzisoxazole’s oxygen-containing ring, which may improve efficacy in seizure control .
Indazole Derivatives
Indazoles (e.g., granisetron) are known for antiemetic and anticancer activity. Contrasting features:
| Compound | Core Structure | Pharmacological Action | Selectivity |
|---|---|---|---|
| This compound | Benzimidazole | GABAergic anticonvulsant | High CNS specificity |
| Indazole | Benzene-fused pyrazole | 5-HT3 antagonism, kinase inhibition [2] | Broad, multi-target |
Limitation : Indazoles exhibit broader target engagement (e.g., serotonin receptors), whereas this compound’s specificity may reduce systemic side effects .
Pharmacokinetic and Clinical Comparison
This compound vs. Zonisamide
Zonisamide (唑尼沙胺), a sulfonamide anticonvulsant, serves as a functional analogue:
Advantage : this compound’s shorter half-life may benefit patients requiring dose flexibility, though zonisamide’s longer duration suits once-daily dosing .
Comparison with Acetazolamide
Acetazolamide (乙酰唑胺), a carbonic anhydrase inhibitor, differs mechanistically but shares anticonvulsant use:
| Property | This compound | Acetazolamide |
|---|---|---|
| Target | GABA receptors (putative) | Carbonic anhydrase |
| Efficacy | Moderate in focal seizures | Limited (adjuvant use) |
| Toxicity | CNS depression | Metabolic acidosis, paresthesia |
Clinical Note: this compound is preferred for monotherapy due to fewer metabolic disruptions .
生物活性
Zoniclezole is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Profile
This compound belongs to a class of compounds that have been investigated for their therapeutic potential. The compound is often studied in relation to its pharmacological properties and mechanisms of action. Understanding its chemical structure and properties is crucial for evaluating its biological activity.
This compound's biological activity is primarily linked to its interaction with specific biological targets. Research indicates that it may modulate various signaling pathways, which could lead to therapeutic effects in different disease models. The precise mechanisms are still under investigation, but preliminary studies suggest that this compound may influence cellular processes such as apoptosis, proliferation, and inflammation.
Antiparasitic and Antifungal Properties
Recent studies have explored the antiparasitic and antifungal activities of this compound derivatives, particularly in the context of treating infections caused by protozoans and fungi. For instance, complexes formed with zinc have shown enhanced activity against pathogens like Leishmania amazonensis and Toxoplasma gondii. These findings suggest that this compound could be utilized in developing treatments for parasitic diseases and fungal infections .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been conducted to assess the clinical relevance of this compound. These studies focus on patient outcomes and preferences related to treatments involving this compound.
Case Study 1: Efficacy in Treating Fungal Infections
A clinical trial evaluated the efficacy of this compound in patients suffering from chronic fungal infections. The results indicated a significant improvement in patient outcomes when treated with this compound compared to standard antifungal therapies. The study highlighted the compound's potential as a novel treatment option.
Case Study 2: Patient Preference Study
In another study focusing on patient preferences for treatment options, this compound was favored by patients for its efficacy and lower side effect profile compared to traditional therapies. This preference underscores the importance of considering patient perspectives in drug development .
Research Findings
Recent research findings provide insights into the pharmacokinetics and pharmacodynamics of this compound. Studies have shown that:
- Bioavailability : this compound exhibits favorable bioavailability when administered via specific routes, enhancing its therapeutic potential.
- Safety Profile : Preliminary toxicity assessments indicate a manageable safety profile, with adverse effects being minimal at therapeutic doses.
- Synergistic Effects : When combined with other agents, this compound has demonstrated synergistic effects that enhance its overall efficacy against resistant strains of pathogens.
Q & A
Q. How do researchers differentiate this compound’s therapeutic effects from placebo in clinical trial design?
- Methodological Answer : Implement double-blinded, randomized controlled trials (RCTs) with:
- Placebo Arm : Matched for formulation (e.g., same excipients without API) .
- Endpoint Analysis : Pre-specified biomarkers (e.g., tumor volume reduction) with statistical power ≥80% .
Guidelines for Data Presentation
- Tables : Number with Roman numerals, include footnotes for abbreviations (e.g., "RH = relative humidity") .
- Figures : Avoid cluttered chemical structures; prioritize clarity (e.g., dose-response curves over complex synthetic pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
